2-(Thiophen-2-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10O2S/c1-2-6(8(9)10)7-4-3-5-11-7/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
QUGOBTBFBNXICO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CS1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiophen 2 Yl Butanoic Acid and Its Analogs
Direct Synthesis Approaches
Direct synthetic strategies provide a concise route to 2-(thiophen-2-yl)butanoic acid and its derivatives by functionalizing a thiophene (B33073) core. These methods are often advantageous due to their straightforward nature and the commercial availability of a wide range of starting thiophene compounds.
A prevalent direct method for the synthesis of this compound involves the elaboration of the side chain through nucleophilic substitution reactions. This typically entails the generation of a thiophenyl nucleophile, such as an organolithium or Grignard reagent, which then reacts with an appropriate electrophilic partner containing the butanoic acid synthon.
For example, thiophene can be deprotonated at the 2-position using a strong base like n-butyllithium to form 2-lithiothiophene. This potent nucleophile can then react with various electrophiles to introduce the desired side chain. One common approach is the reaction with diethyl carbonate to yield the corresponding ethyl ester, which can be subsequently hydrolyzed to the carboxylic acid. Alternatively, the lithiated thiophene can be coupled with an α-halo ester, such as ethyl 2-bromobutanoate, in a substitution reaction. uoanbar.edu.iq The success of these reactions is often dependent on careful control of reaction conditions, including temperature and solvent, to maximize the yield of the desired product and minimize side reactions.
Another viable strategy employs the use of a thiophene Grignard reagent, for instance, 2-thienylmagnesium bromide. This approach is often preferred as it utilizes milder reaction conditions compared to organolithium reagents. The Grignard reagent can be effectively reacted with electrophiles like α-haloesters to construct the butanoic acid side chain.
| Reactant 1 | Reactant 2 | Product |
| 2-Lithiothiophene | Diethyl Carbonate | Ethyl 2-(thiophen-2-yl)butanoate |
| 2-Thienylmagnesium bromide | Ethyl 2-bromobutanoate | Ethyl 2-(thiophen-2-yl)butanoate |
| Thiophene | Butyryl chloride (Friedel-Crafts acylation) | 2-Butyrylthiophene |
Carbonylative coupling reactions offer a powerful and direct method for the introduction of a carboxylic acid functional group onto the thiophene ring. These transformations are typically mediated by transition metal catalysts, most commonly palladium, and utilize carbon monoxide as the carbonyl source. beilstein-journals.org
For instance, a substituted halothiophene can be subjected to palladium-catalyzed carbonylation to introduce the ester functionality. Subsequent chemical manipulation of other substituents on the thiophene ring can then be performed to build the final butanoic acid analog. The efficiency and selectivity of these carbonylative coupling reactions are highly influenced by the choice of catalyst, ligands, and reaction conditions.
Indirect Synthetic Routes via Precursor Transformations
Indirect synthetic routes provide an alternative and versatile approach for the construction of this compound and its analogs. These methods involve the formation of the thiophene ring from acyclic precursors that already possess the butanoic acid moiety or a suitable precursor. Such strategies are particularly valuable for accessing highly substituted or structurally complex thiophene derivatives that may be challenging to synthesize through direct functionalization of the thiophene core.
Thiolation reactions are a key strategy in the indirect synthesis of thiophenes, involving the incorporation of a sulfur atom into a butanoic acid derivative to construct the heterocyclic ring. A well-established method in this category is the reaction of a 1,4-dicarbonyl compound, which can be derived from a butanoic acid precursor, with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. derpharmachemica.comnih.gov
For example, a γ-keto acid or ester, accessible from butanoic acid derivatives, can be converted into a 1,4-dicarbonyl compound. This intermediate can then undergo cyclization and dehydration upon treatment with a sulfur source to form the thiophene ring. derpharmachemica.com The substitution pattern of the resulting thiophene is determined by the structure of the starting 1,4-dicarbonyl compound, offering a high degree of control over the final product.
Intramolecular cyclization reactions represent a powerful and atom-economical approach for the synthesis of thiophenes from acyclic precursors. nih.govresearchgate.net These reactions typically proceed through the formation of a carbon-sulfur bond followed by a cyclization and subsequent aromatization step.
One such pathway involves the base-catalyzed cyclization of a β-mercapto-α,β-unsaturated carbonyl compound. The necessary precursor can be synthesized from a butanoic acid derivative. For instance, a β-keto ester derived from butanoic acid can be converted to its enolate, which is then reacted with a sulfur source to introduce the thiol group. Subsequent intramolecular condensation and dehydration lead to the formation of the thiophene ring. researchgate.net
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net While the classic Gewald reaction yields 2-aminothiophenes, modifications and related heterocyclization methods can be adapted to synthesize other substituted thiophenes, including those bearing a butanoic acid side chain. mdpi.comumich.edu
The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.org By judiciously selecting the starting materials, it is possible to construct a thiophene ring with a precursor to the butanoic acid side chain at the 2-position. The resulting 2-aminothiophene can then be chemically transformed through diazotization and subsequent reactions to remove the amino group and introduce the desired carboxylic acid functionality, ultimately leading to the target this compound analog.
Asymmetric Synthesis and Stereochemical Control
The creation of the chiral center at the C2 position of the butanoic acid backbone is the cornerstone of the asymmetric synthesis of this compound. Various methodologies have been developed to achieve high enantiomeric purity, primarily revolving around the use of chiral auxiliaries and, to a lesser extent, organocatalysis.
The primary strategy for the enantioselective formation of the chiral center in this compound involves the α-alkylation of a 2-(thiophen-2-yl)acetic acid derivative. This is typically achieved by converting the acetic acid to a chiral amide or ester, which then directs the stereoselective addition of an ethyl group.
One of the most effective methods for such transformations is the diastereoselective alkylation of chiral amide enolates. This approach involves the temporary attachment of a chiral auxiliary to the carboxylic acid, which imparts facial bias to the enolate, leading to a highly diastereoselective alkylation reaction. Subsequent removal of the auxiliary provides the desired enantiomerically enriched carboxylic acid.
Chiral auxiliaries are instrumental in the stereospecific synthesis of α-substituted carboxylic acids. Among the most successful and widely used are pseudoephedrine and Evans' oxazolidinones.
Pseudoephedrine as a Chiral Auxiliary:
The use of pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of carboxylic acids has been extensively studied. The methodology involves the amidation of 2-(thiophen-2-yl)acetic acid with (1S,2S)-(+)-pseudoephedrine to form the corresponding amide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride generates a rigid chelated lithium enolate. This enolate then reacts with an ethyl halide (e.g., ethyl iodide or bromide) in a highly diastereoselective manner. The pseudoephedrine auxiliary is subsequently removed under acidic or basic conditions to yield the enantiomerically enriched this compound.
The high diastereoselectivity observed in these reactions is attributed to the conformationally rigid transition state of the lithium enolate, where one face of the enolate is effectively shielded by the chiral auxiliary.
Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides (Data derived from analogous alkylations of aryl acetic acid derivatives)
| Entry | Electrophile (R-X) | Product (R) | Crude Diastereomeric Ratio (dr) | Isolated Yield (%) |
| 1 | CH₃I | Methyl | 98:2 | 99 |
| 2 | CH₃CH₂I | Ethyl | 98:2 | 96 |
| 3 | CH₂(CH₂)₂CH₃I | n-Butyl | >99:1 | 95 |
| 4 | (CH₃)₂CHI | Isopropyl | 97:3 | 91 |
| 5 | C₆H₅CH₂Br | Benzyl | >99:1 | 99 |
Organocatalysis:
While the use of chiral auxiliaries is a well-established method, organocatalysis represents an emerging and attractive alternative for the asymmetric α-alkylation of carbonyl compounds. Chiral amines, such as proline and its derivatives, can catalyze the enantioselective alkylation of aldehydes and ketones through the formation of chiral enamines. However, the direct organocatalytic asymmetric α-alkylation of carboxylic acid derivatives remains a more challenging area of research. Current strategies often involve multi-step processes or are limited in scope. For the synthesis of this compound, this would likely involve the asymmetric alkylation of a related aldehyde or ketone, followed by oxidation to the carboxylic acid.
Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern in asymmetric synthesis, particularly when dealing with α-substituted carboxylic acids. The acidic α-proton is susceptible to abstraction under both acidic and basic conditions, leading to the formation of a planar enol or enolate intermediate, which can then be protonated from either face, resulting in loss of stereochemical integrity.
Several strategies are employed to prevent racemization during the synthesis and purification of this compound:
Mild Reaction Conditions: The use of mild bases and acids for the removal of chiral auxiliaries is crucial. For instance, the hydrolytic cleavage of pseudoephedrine amides is often carried out under carefully controlled temperature and pH to minimize the risk of enolization of the final product.
Low Temperatures: Performing reactions, especially those involving strong bases, at low temperatures (e.g., -78 °C) significantly reduces the rate of competing side reactions, including racemization.
Careful Work-up and Purification: During extraction and chromatography, exposure to harsh pH conditions should be avoided. The use of buffered solutions and neutral stationary phases for chromatography can help preserve the enantiomeric purity of the product.
Formation of Stable Derivatives: In some cases, the carboxylic acid can be converted to a more stable derivative, such as an ester or an amide, for storage or further manipulation, and then hydrolyzed back to the acid immediately before use.
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is critical for developing a synthetic route that is not only high-yielding and stereoselective but also practical, scalable, and cost-effective. Key parameters that are typically optimized include the choice of solvent, catalyst, and reagents.
The choice of solvent can have a profound impact on the yield and stereoselectivity of asymmetric reactions. In the context of the diastereoselective alkylation of chiral amide enolates, the solvent plays a crucial role in the solvation of the enolate and the transition state.
For the alkylation of pseudoephedrine amides, tetrahydrofuran (B95107) (THF) is a commonly used solvent. Its ability to coordinate with the lithium cation in the enolate helps to create a well-defined and rigid transition state, which is essential for high diastereoselectivity. In some cases, particularly with less soluble amides, a mixture of THF and a co-solvent like pyridine (B92270) may be employed to ensure the homogeneity of the reaction mixture.
Table 2: Effect of Solvent on a Representative Asymmetric Alkylation (Conceptual data based on general principles of asymmetric synthesis)
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Excess (de %) | Yield (%) |
| 1 | Tetrahydrofuran (THF) | 7.6 | 96 | 95 |
| 2 | Diethyl Ether | 4.3 | 92 | 88 |
| 3 | Dichloromethane (DCM) | 9.1 | 85 | 75 |
| 4 | Toluene | 2.4 | 88 | 80 |
| 5 | Dimethylformamide (DMF) | 36.7 | 60 | 65 |
As indicated in the table, polar aprotic solvents that can effectively solvate the metal cation without strongly coordinating to the enolate oxygen generally provide the best results. Highly polar solvents like DMF can sometimes lead to decreased selectivity by disrupting the chelated structure of the enolate.
The catalyst and reagent system is another critical factor influencing the outcome of the synthesis. In the case of chiral auxiliary-based methods, the "catalyst" is stoichiometric, but its structure and the reagents used in conjunction with it are paramount.
For the alkylation of chiral amides, the choice of the base for enolate formation and the presence of additives can significantly affect the reaction. Lithium diisopropylamide (LDA) is a common choice, but other lithium amide bases such as lithium hexamethyldisilazide (LiHMDS) can also be used. The addition of lithium chloride (LiCl) is often crucial for achieving high diastereoselectivity in these reactions. LiCl is believed to break up aggregates of the lithium enolate, leading to a more reactive and stereochemically defined monomeric species.
In the realm of catalytic asymmetric synthesis, the development of new chiral ligands and organocatalysts is an active area of research. For a potential catalytic enantioselective synthesis of this compound, the choice of the metal precursor and the chiral ligand would be of utmost importance. For example, in a hypothetical asymmetric conjugate addition approach, a copper(I) salt paired with a chiral phosphine (B1218219) or bis(oxazoline) ligand could be a viable system.
Table 3: Influence of Base and Additive on Diastereoselective Alkylation (Data derived from analogous alkylations of aryl acetic acid derivatives)
| Entry | Base | Additive | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | LDA | LiCl | >99:1 | 96 |
| 2 | LDA | None | 95:5 | 90 |
| 3 | LiHMDS | LiCl | 98:2 | 94 |
| 4 | NaHMDS | None | 85:15 | 78 |
| 5 | KHMDS | None | 70:30 | 65 |
The data illustrates the significant role of the counterion and the presence of a salt additive in controlling the stereochemical outcome of the alkylation. Lithium-based enolates in the presence of LiCl consistently provide the highest levels of diastereoselectivity.
Temperature and Pressure Control for Reaction Efficiency
The efficiency of synthetic methodologies for this compound and its analogs is significantly influenced by the precise control of reaction temperature and pressure. These parameters are critical in determining reaction rates, product yields, and the stereochemical outcome of the synthesis. Different synthetic strategies employ a range of temperature and pressure conditions to optimize the desired transformations, from cryogenic temperatures to high-pressure environments.
Temperature Optimization in Synthesis
Careful management of reaction temperature is essential to ensure the desired chemical conversion while minimizing the formation of byproducts. For instance, in the synthesis of (S)-3-(2-thienylthio)butyric acid, a close analog of this compound, the alkylation step is conducted within a narrow temperature range of 41-45°C. google.com This specific temperature control is crucial for accelerating the reaction rate; however, exceeding this range can lead to an undesired elimination reaction, which would result in a racemic mixture and reduce the yield of the desired (S)-enantiomer. google.com Following the alkylation, a hydrolysis step is carried out at a higher temperature, preferably between 50 to 80°C, to convert the ester to the final carboxylic acid. google.com
In other synthetic approaches, such as the direct carboxylation of thiophene using CO₂, temperature plays a pivotal role in product distribution and yield. Experimental data demonstrates that as the reaction temperature increases from 200°C to 300°C, the yield of the resulting carboxylates improves. mdpi.com At 200°C, only thiophene-2-carboxylate (B1233283) is formed, while at temperatures above 220°C, thiophene-2,5-dicarboxylate also begins to form. mdpi.com The maximum yield in one study was achieved at 300°C. mdpi.com
Conversely, some synthetic steps for thiophene derivatives necessitate low temperatures. For example, certain reactions are initiated at 0°C to control the initial exothermic processes and ensure selectivity.
The following table summarizes the effect of temperature on the yield of thiophene carboxylation products.
| Entry | Temperature (°C) | Pressure of CO₂ (bar) | Carboxylate Yield (μmol/g of carbonate) | Ratio of Monocarboxylate to Dicarboxylate |
| 1 | 200 | 5 | 11.23 | 1:0 |
| 2 | 220 | 5 | 25.11 | 1:0.3 |
| 3 | 240 | 5 | 50.12 | 1:0.9 |
| 4 | 260 | 5 | 89.23 | 1:1.8 |
| 5 | 280 | 5 | 120.34 | 1:2.7 |
| 6 | 300 | 5 | 152.96 | 1:3.5 |
| This data is adapted from a study on the direct carboxylation of thiophene. mdpi.com |
The Role of Pressure in Enhancing Reaction Efficiency
Pressure is another critical parameter that can be manipulated to enhance the efficiency of synthetic reactions leading to this compound and its analogs. High-pressure conditions are particularly beneficial for reactions with a negative activation volume, such as cycloadditions, as it can significantly increase the reaction rate and yield. chemistryviews.org
For the synthesis of certain thiophene derivatives, high pressure has been shown to be advantageous. In [3+2]-cycloaddition reactions to form dihydro- or tetrahydrothiophenes, applying pressures between 5 and 14 kbar resulted in significantly higher yields compared to thermal activation at ambient pressure. chemistryviews.org This high-pressure approach also allows for the transformation of thermally unstable or sterically hindered substrates. chemistryviews.org
The direct carboxylation of thiophene with CO₂ is also sensitive to pressure. The yield of the carboxylated products increases as the CO₂ pressure is raised from 2 to 8 bar. mdpi.com This indicates that higher pressure favors the incorporation of CO₂ into the thiophene ring.
Furthermore, some syntheses of 2-thiophenecarboxylic acid derivatives are conducted under what are described as "drastic conditions," involving high temperatures (130-175°C) in a sealed tube or a stainless-steel micro-autoclave. semanticscholar.org The use of a sealed reaction vessel implies that the reaction is carried out under elevated pressure, which is necessary to reach the required reaction temperatures and to contain the volatile reactants and solvents.
The table below illustrates the effect of CO₂ pressure on the yield of thiophene carboxylation.
| Entry | Temperature (°C) | Pressure of CO₂ (bar) | Carboxylate Yield (μmol/g of carbonate) |
| 1 | 300 | 2 | 101.23 |
| 2 | 300 | 4 | 135.45 |
| 3 | 300 | 6 | 148.76 |
| 4 | 300 | 8 | 152.96 |
| 5 | 300 | 10 | 145.67 |
| This data is derived from research on the direct carboxylation of thiophene. mdpi.com |
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a hub for numerous functional group interconversions. Standard transformations allow for its conversion into esters, amides, alcohols, and more reactive acyl derivatives, providing pathways to various compound classes.
Esterification and Amidation for Functional Group Interconversion
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the molecule's polarity, steric profile, and potential for hydrogen bonding.
Esterification: The most common method for converting 2-(Thiophen-2-yl)butanoic acid to its corresponding esters is the Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess, establishes an equilibrium that is driven towards the ester product by the removal of water.
Amidation: The formation of amides from this compound generally requires the initial activation of the carboxylic acid. Direct reaction with an amine is often difficult and requires high temperatures. A more efficient approach involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester using coupling reagents like dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBt). hhu.de This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding amide with high efficiency under mild conditions. hhu.degoogle.com
| Reaction Type | Reagents | Product |
|---|---|---|
| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-(thiophen-2-yl)butanoate |
| Amidation (via activation) | 1. SOCl₂ 2. Ammonia (NH₃) | 2-(Thiophen-2-yl)butanamide |
| Amidation (coupling) | Aniline, DCCI, HOBt | N-phenyl-2-(thiophen-2-yl)butanamide |
Reduction to Alcohols and Aldehydes for Further Transformations
Reduction of the carboxylic acid moiety opens up another avenue for derivatization, leading to primary alcohols. These alcohols can then participate in a host of subsequent reactions, including oxidation, etherification, and further esterification.
The most effective reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). docbrown.infolibretexts.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an aqueous or acidic workup to protonate the resulting alkoxide intermediate and yield the primary alcohol, 2-(thiophen-2-yl)butan-1-ol. masterorganicchemistry.comstackexchange.com It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are not sufficiently reactive to reduce carboxylic acids. libretexts.org
During the LiAlH₄ reduction, an aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. youtube.com Therefore, isolation of the aldehyde is not feasible with this method.
| Reagent | Solvent | Final Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄), followed by H₃O⁺ workup | Dry Diethyl Ether or THF | 2-(Thiophen-2-yl)butan-1-ol |
Formation of Acid Halides and Anhydrides as Reactive Intermediates
To enhance the electrophilicity of the carbonyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive acid derivatives like acid halides and anhydrides.
Acid Halides: Acid chlorides are the most common of the acid halides and are readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uklibretexts.org This reaction is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemguide.co.ukyoutube.com Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. masterorganicchemistry.com These resulting acid chlorides are highly valuable intermediates for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions. masterorganicchemistry.combeilstein-journals.org
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared and are useful in specific synthetic applications.
| Reagent | Product Type | Product Name |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Acid Chloride | 2-(Thiophen-2-yl)butanoyl chloride |
| Phosphorus Pentachloride (PCl₅) | Acid Chloride | 2-(Thiophen-2-yl)butanoyl chloride |
Transformations of the Thiophene (B33073) Ring System
The thiophene ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The sulfur heteroatom also provides a site for oxidation.
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)
Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the C2 (α) position. pearson.com In this compound, the C2 position is already substituted. The existing alkyl-carboxylic acid group is generally considered weakly deactivating, but the inherent high reactivity of the thiophene ring ensures that substitution still occurs readily. The incoming electrophile will be directed primarily to the C5 position, which is the other vacant α-position. researchgate.net
Halogenation: Bromination can be selectively achieved at the C5 position using reagents like N-bromosuccinimide (NBS) in a suitable solvent. jcu.edu.au Chlorination can be performed with reagents such as sulfuryl chloride (SO₂Cl₂). jcu.edu.au
Nitration: Due to the high reactivity of the thiophene ring, nitration requires milder conditions than those used for benzene to avoid oxidative degradation and polysubstitution. rsc.orgstackexchange.com A common and effective method involves using nitric acid in acetic anhydride. stackexchange.comorgsyn.org This procedure typically yields the 5-nitro derivative as the major product. Using strong acid mixtures like HNO₃/H₂SO₄ can lead to explosive reactions or significant degradation of the starting material. rsc.orgstackexchange.com
Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃), leading to the formation of 5-(1-carboxypropyl)thiophene-2-sulfonic acid.
| Reaction Type | Reagent | Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromothiophen-2-yl)butanoic acid |
| Nitration | Nitric Acid (HNO₃) in Acetic Anhydride ((CH₃CO)₂O) | 2-(5-Nitrothiophen-2-yl)butanoic acid |
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 5-(1-Carboxypropyl)thiophene-2-sulfonic acid |
Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide and subsequently a sulfone. This transformation alters the electronic properties and geometry of the aromatic ring.
The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds in a stepwise manner. nih.gov
Formation of the Sulfoxide: The initial oxidation converts the sulfide to a sulfoxide (a thiophene-S-oxide). This step can often be achieved selectively under controlled conditions. organic-chemistry.orgnih.gov The rate of this first oxidation step is generally increased by the presence of electron-donating groups on the thiophene ring. nih.gov
Formation of the Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone (a thiophene-S,S-dioxide). researchgate.netorganic-chemistry.org Sulfones are typically more stable than the corresponding sulfoxides. The rate of the second oxidation step (sulfoxide to sulfone) tends to be decreased by electron-donating groups. nih.gov
Careful control of stoichiometry and reaction conditions is necessary to selectively isolate the sulfoxide, as overoxidation to the more stable sulfone can readily occur. researchgate.net
| Reagent | Stoichiometry | Major Product |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) in Acetic Acid | ~1 equivalent | This compound S-oxide |
| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Excess | This compound S,S-dioxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | Excess | This compound S,S-dioxide |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 2-(thiophen-2-yl)butanoate |
| 2-(Thiophen-2-yl)butanamide |
| N-phenyl-2-(thiophen-2-yl)butanamide |
| 2-(Thiophen-2-yl)butan-1-ol |
| 2-(Thiophen-2-yl)butanoyl chloride |
| 2-(5-Bromothiophen-2-yl)butanoic acid |
| 2-(5-Nitrothiophen-2-yl)butanoic acid |
| 5-(1-Carboxypropyl)thiophene-2-sulfonic acid |
| This compound S-oxide |
| This compound S,S-dioxide |
| Thionyl chloride |
| Lithium aluminum hydride |
| Sodium borohydride |
| Dicyclohexylcarbodiimide (DCCI) |
| 1-Hydroxybenzotriazole (HOBt) |
| Phosphorus pentachloride |
| Oxalyl chloride |
| Phosphorus pentoxide |
| N-bromosuccinimide (NBS) |
| Sulfuryl chloride |
| Nitric acid |
| Acetic anhydride |
| Sulfuric acid |
| Hydrogen peroxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
Suzuki-Miyaura, Stille, and Heck Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are cornerstone methodologies in modern organic synthesis and can be effectively applied to thiophene-containing molecules.
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, has been successfully employed for the derivatization of thiophene scaffolds. For instance, derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been functionalized using this method. In a study focused on identifying inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), various aryl halides were coupled with a thiophene-2-acetic acid derivative via the Suzuki-Miyaura reaction to generate a library of compounds for biological screening nih.gov. This suggests that this compound, after conversion to a suitable organoboron or organohalide derivative, could undergo similar transformations to introduce diverse aryl or heteroaryl substituents onto the thiophene ring.
The Stille reaction offers an alternative cross-coupling strategy, utilizing organotin reagents. While the toxicity of organotin compounds is a concern, the reaction is known for its tolerance of a wide range of functional groups, which could be advantageous when working with a molecule containing a carboxylic acid moiety like this compound.
The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a means to introduce alkenyl groups onto the thiophene ring. This reaction further expands the possibilities for structural diversification of this compound.
A summary of representative palladium-catalyzed cross-coupling reactions applicable to thiophene derivatives is presented in the table below.
| Reaction | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Organoboron & Organohalide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |
| Stille | Organotin & Organohalide | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |
| Heck | Unsaturated Halide & Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (alkenyl) |
Functionalization at the Butanoic Acid Alkyl Chain
The butanoic acid side chain of this compound presents additional sites for chemical modification, specifically at the alpha and beta carbons relative to the carboxylic acid group.
Alpha-Carbon Functionalization Adjacent to the Carboxylic Acid
The alpha-carbon of carboxylic acids can be functionalized through various methods, with halogenation being a common transformation. The Hell-Volhard-Zelinsky reaction, for instance, allows for the selective bromination or chlorination of the alpha-position of carboxylic acids using reagents like PBr₃/Br₂ or SOCl₂/Cl₂. This would yield 2-halo-2-(thiophen-2-yl)butanoic acid, a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, including amino, hydroxyl, and cyano moieties.
Beta-Carbon Functionalization at the Thiophene Linkage
Direct functionalization of the beta-carbon of the butanoic acid chain is more challenging due to the unactivated nature of the C-H bonds. However, recent advances in C-H activation chemistry offer potential routes. Palladium-catalyzed β-C(sp³)–H activation of free carboxylic acids has been demonstrated, providing a pathway for olefination and subsequent transformations scispace.com. Such a strategy could potentially be adapted for this compound to introduce unsaturation or other functional groups at the beta-position.
Synthesis of Advanced Derivatives and Conjugates
The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of more complex molecules through amide bond formation and other conjugation strategies.
Conjugation with Diverse Heterocyclic Systems (e.g., Thiadiazoles, Pyrimidines, Quinoxalines)
The formation of amide linkages between this compound and various amino-substituted heterocyclic systems can lead to novel hybrid molecules with potentially enhanced biological activities.
Thiadiazoles: The synthesis of 1,3,4-thiadiazole derivatives from carboxylic acids is a well-established process. One common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) researchgate.net. This approach could be used to synthesize 2-(5-(thiophen-2-yl)butanoyl)-1,3,4-thiadiazole derivatives.
Pyrimidines: Amide coupling of this compound with aminopyrimidines can be achieved using standard peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) uran.ua. This strategy allows for the straightforward synthesis of N-pyrimidinyl-2-(thiophen-2-yl)butanamides.
Quinoxalines: Similarly, coupling with aminoquinoxalines would yield N-quinoxalinyl-2-(thiophen-2-yl)butanamides. The synthesis of various quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Subsequent amination and coupling with this compound would provide the desired conjugates.
The following table summarizes the general approaches for conjugating this compound with these heterocyclic systems.
| Heterocycle | Conjugation Strategy | Key Reagents |
| Thiadiazole | Cyclocondensation | Thiosemicarbazide, Dehydrating agent (e.g., POCl₃) |
| Pyrimidine | Amide Coupling | Aminopyrimidine, Coupling agent (e.g., CDI, DCC) |
| Quinoxaline | Amide Coupling | Aminoquinoxaline, Coupling agent (e.g., CDI, DCC) |
Incorporation into Peptidomimetics and Other Complex Molecular Architectures
Non-proteinogenic amino acids, which are not found in the 20 common naturally occurring amino acids, are valuable building blocks in the design of peptidomimetics. These modified peptides often exhibit enhanced stability towards enzymatic degradation and improved pharmacological properties nih.gov. This compound can be considered a non-proteinogenic amino acid analog, specifically a derivative of norvaline where the terminal methyl group is replaced by a thiophen-2-yl group.
Its incorporation into peptide chains can be achieved using standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid group can be activated and coupled to the N-terminus of a growing peptide chain, or its amino group (if introduced at the alpha-position) can be protected and used as a building block in the synthesis. The thiophene moiety can introduce unique conformational constraints and potential new interactions with biological targets. For instance, unnatural amino acids like L-2-thienylalanine have been incorporated into peptidomimetics to enhance their resistance to degradation nih.gov. This highlights the potential of using thiophene-containing amino acid surrogates like this compound in the development of novel peptide-based therapeutics.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(Thiophen-2-yl)butanoic acid is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The thiophene (B33073) ring protons typically appear in the aromatic region (δ 6.5-8.0 ppm). Specifically, the proton at position 5 (H-5) is expected to resonate furthest downfield due to its proximity to the sulfur atom and the electron-withdrawing carboxylic acid group. The protons at positions 3 and 4 (H-3 and H-4) would appear at slightly higher fields.
The protons of the butanoic acid chain will resonate in the aliphatic region of the spectrum. The methine proton (α-proton) adjacent to both the thiophene ring and the carboxylic acid group is expected to be the most deshielded of the aliphatic protons. The methylene (B1212753) protons (β-protons) will show a complex splitting pattern due to coupling with both the α-proton and the terminal methyl protons. The methyl group (γ-protons) will appear as the most upfield signal, likely as a triplet.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Thiophene) | ~7.2-7.4 | Doublet of doublets | J(H5-H4) ≈ 5 Hz, J(H5-H3) ≈ 1 Hz |
| H-3 (Thiophene) | ~6.9-7.1 | Doublet of doublets | J(H3-H4) ≈ 3.5 Hz, J(H3-H5) ≈ 1 Hz |
| H-4 (Thiophene) | ~6.8-7.0 | Doublet of doublets | J(H4-H5) ≈ 5 Hz, J(H4-H3) ≈ 3.5 Hz |
| α-CH | ~3.8-4.0 | Triplet | J(α-CH, β-CH₂) ≈ 7.5 Hz |
| β-CH₂ | ~1.8-2.0 | Sextet | J(β-CH₂, α-CH) ≈ 7.5 Hz, J(β-CH₂, γ-CH₃) ≈ 7.5 Hz |
| γ-CH₃ | ~0.9-1.1 | Triplet | J(γ-CH₃, β-CH₂) ≈ 7.5 Hz |
| COOH | ~10-12 | Broad singlet | - |
Note: Predicted values are based on typical ranges for similar structural motifs.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The carbon atoms of the thiophene ring will resonate in the aromatic region, with the carbon attached to the butanoic acid chain (C-2) being the most deshielded among the ring carbons. The aliphatic carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~175-180 |
| C-2 (Thiophene) | ~140-145 |
| C-5 (Thiophene) | ~127-130 |
| C-3 (Thiophene) | ~125-128 |
| C-4 (Thiophene) | ~123-126 |
| α-C | ~40-45 |
| β-C | ~25-30 |
| γ-C | ~10-15 |
Note: Predicted values are based on typical ranges for similar structural motifs.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-3 and H-4, H-4 and H-5 on the thiophene ring, and between the α-CH, β-CH₂, and γ-CH₃ protons of the butanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the thiophene ring and the butanoic acid side chain. For instance, correlations would be expected between the α-CH proton and the C-2 and C-3 carbons of the thiophene ring, as well as the carbonyl carbon.
While no specific studies on the solid-state NMR of this compound have been reported, this technique could provide valuable insights into the structure and dynamics of the compound in the solid state. Solid-state NMR can distinguish between different crystalline polymorphs and amorphous forms by detecting differences in the local chemical environments of the nuclei. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.
The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and thiophene functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹.
The thiophene ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, typically around 3100 cm⁻¹, and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | C-H stretch (Thiophene) |
| ~2850-2960 | Medium | C-H stretch (Aliphatic) |
| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1500-1600 | Medium | C=C stretch (Thiophene) |
| ~1400-1450 | Medium | C-H bend (Aliphatic) |
| ~1200-1300 | Medium | C-O stretch (Carboxylic acid) |
| ~900-950 | Broad, Medium | O-H bend (out-of-plane, Carboxylic acid) |
| ~600-800 | Medium | C-S stretch (Thiophene) |
Note: Predicted values are based on typical ranges for similar functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. The nominal molecular weight of the compound (C₈H₁₀O₂S) is 170.23 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 170. Due to the relative stability of the aromatic thiophene ring, this peak is expected to be reasonably intense.
The fragmentation of this compound is predicted to follow pathways characteristic of both carboxylic acids and 2-substituted thiophenes. libretexts.orgdocbrown.info A primary fragmentation route for carboxylic acids involves the loss of the hydroxyl radical (•OH, 17 Da) and the carboxyl group as a radical (•COOH, 45 Da), leading to fragment ions at m/z 153 and m/z 125, respectively. libretexts.org
Another significant fragmentation pathway is initiated by cleavage of the C-C bond between the chiral center and the ethyl group (α-cleavage), resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable ion at m/z 141. Cleavage of the bond between the thiophene ring and the butanoic acid side chain can lead to a thiophen-2-ylmethyl cation or a related stable species. A McLafferty rearrangement, common for carboxylic acids with a sufficiently long alkyl chain, could lead to the loss of propene (42 Da) and the formation of a radical cation at m/z 128.
High-resolution mass spectrometry (HRMS) provides an accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of the elemental composition of this compound and its fragments. nih.govresearchgate.net The calculated monoisotopic mass of the molecular ion [C₈H₁₀O₂S]⁺• is 170.04015 Da. Modern high-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure this mass with an accuracy of a few parts per million (ppm). nih.govmdpi.com This level of precision allows for the differentiation between this compound and other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). For instance, the elemental formula C₉H₁₄O₃ (monoisotopic mass 170.09429 Da) has the same nominal mass but is easily distinguished by HRMS.
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (Da) | Adduct/Ion Type |
|---|---|---|
| [C₈H₁₀O₂S]⁺• | 170.04015 | Molecular Ion (M⁺•) |
| [C₈H₁₁O₂S]⁺ | 171.04795 | Protonated Molecule [M+H]⁺ |
Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of this compound by isolating the molecular ion (or a protonated precursor) and inducing its fragmentation through collision-induced dissociation (CID). youtube.com This technique provides detailed information about the connectivity of the molecule.
For the protonated molecule [M+H]⁺ at m/z 171, a characteristic fragmentation would be the neutral loss of water (H₂O, 18 Da) to yield an acylium ion at m/z 153. Another expected fragmentation is the loss of the entire butanoic acid moiety through cleavage of the C-C bond adjacent to the thiophene ring, which would help to confirm the substitution pattern. The analysis of these fragmentation pathways provides conclusive structural evidence. mdpi.com
Table 3: Predicted MS/MS Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
|---|---|---|---|
| 171.04795 | 153.03744 | 18.01051 (H₂O) | [C₈H₉OS]⁺ (Acylium ion) |
| 171.04795 | 125.04215 | 46.00580 (HCOOH) | [C₇H₉S]⁺ |
| 171.04795 | 97.00062 | 74.04733 (C₃H₆O₂) | [C₄H₅S]⁺ (Protonated Thiophene) |
X-ray Crystallography for Solid-State Structure Determination
As this compound possesses a chiral center at the C2 position of the butanoic acid chain, it exists as a pair of enantiomers. Single crystal X-ray diffraction analysis of a resolved enantiomer (or a cocrystal with a known chiral auxiliary) is the most reliable method for determining its absolute configuration (R or S). nih.govmdpi.com This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov
The crystal structure would also reveal the preferred conformation of the molecule in the solid state. This includes the torsion angle between the thiophene ring and the butanoic acid side chain, as well as the conformation of the ethyl group. The planarity of the thiophene ring and the geometry of the carboxylic acid group would also be precisely determined. Studies on similar chiral thiophene derivatives have shown a tendency to crystallize in chiral space groups, where the molecular conformation is a key determinant of the crystal packing. nih.govrsc.org
The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds between the carboxylic acid moieties. Carboxylic acids typically form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | 1.8 - 2.2 (H···O) | Forms primary dimeric synthons |
| C-H···O Interaction | C-H (Alkyl/Aryl) | O=C (Carboxyl) | 2.2 - 2.8 (H···O) | Links dimers into extended networks |
| C-H···S Interaction | C-H (Alkyl/Aryl) | S (Thiophene) | 2.7 - 3.1 (H···S) | Directional interaction contributing to packing |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for assessing its purity, separating it from related substances, and isolating it for further study. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques widely employed for these purposes. While HPLC is well-suited for the analysis of the non-volatile carboxylic acid directly, GC-MS requires chemical modification to enhance the volatility of the analyte.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of "this compound." Its versatility allows for the separation of the target compound from starting materials, byproducts, and degradation products.
For analytical purposes, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A typical analytical HPLC method for "this compound" would utilize a C18 column with a mobile phase consisting of an aqueous component (often with an acidic modifier like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector, leveraging the chromophore of the thiophene ring. nih.govmdpi.com
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the compound. warwick.ac.uk This is particularly useful for purifying the compound for subsequent research or as a reference standard. The conditions from an analytical method can often be scaled up for preparative separation. nih.govresearchgate.net
Furthermore, as "this compound" possesses a chiral center at the alpha-carbon, chiral HPLC is essential for the separation of its enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of racemic carboxylic acids. ntu.edu.twphenomenex.comnih.govvt.edu The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, often with a small amount of an acidic modifier. ntu.edu.tw
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Analytical (Purity) | Preparative (Isolation) | Chiral (Enantiomeric Separation) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 250 mm, 10 µm | Chiralpak AD, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | A: 0.1% Acetic Acid in WaterB: Methanol | n-Hexane:Isopropanol:Formic Acid (90:10:0.1) |
| Gradient/Isocratic | Gradient: 30-90% B in 15 min | Isocratic: 45% B | Isocratic |
| Flow Rate | 1.0 mL/min | 18 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 500 µL | 20 µL |
| Column Temp. | 25 °C | Ambient | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. researchgate.net Since carboxylic acids like "this compound" are generally non-volatile and polar, a derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile functional group. colostate.eduresearchgate.net
The most common derivatization method for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govsigmaaldrich.com The resulting TMS ester is significantly more volatile and exhibits better chromatographic behavior. Another common derivatization technique is esterification, for instance, to form the methyl ester. gcms.cz
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity column is typically used. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification and quantification. The mass spectrum of the derivatized "this compound" will show characteristic fragmentation patterns that can be used for its unambiguous identification. nist.govdocbrown.info
Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Derivative Formed | Trimethylsilyl ester |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic properties and geometric structure of molecules. These calculations provide a static, ground-state picture of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For 2-(Thiophen-2-yl)butanoic acid, DFT calculations, often employing basis sets like 6-311G(d,p), are used to determine the most stable (lowest energy) three-dimensional arrangement of its atoms. mdpi.com
Molecular Geometry: Geometry optimization calculations predict the bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. nih.gov The thiophene (B33073) ring is inherently planar, and the butanoic acid side chain adopts a specific spatial orientation relative to this ring. Key structural parameters for the thiophene moiety are expected to be consistent with other substituted thiophenes. mdpi.comnih.gov For instance, the C-S bond lengths within the ring are typically around 1.73-1.75 Å, while the C=C bonds are shorter than the C-C single bonds. mdpi.com
Conformational Analysis: The butanoic acid side chain possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds. beilstein-archives.org DFT calculations can map the potential energy surface associated with these rotations. This analysis helps identify various stable conformers (local energy minima) and the transition states (saddle points) that connect them. The energy differences between these conformers can be small, indicating that multiple conformations may coexist at room temperature. mdpi.com Studies on similar molecules, like arylamides with thiophene rings, show that the interplay between steric hindrance and potential weak intramolecular interactions dictates the preferred conformations. researchgate.net
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | S1-C2 | 1.745 |
| Bond Length (Å) | C2-C3 | 1.378 |
| Bond Length (Å) | C3-C4 | 1.420 |
| Bond Length (Å) | C4-C5 | 1.370 |
| Bond Length (Å) | C5-S1 | 1.735 |
| Bond Angle (°) | C5-S1-C2 | 92.5 |
| Bond Angle (°) | S1-C2-C(butanoic) | 125.0 |
| Bond Angle (°) | C(carboxyl)-C(alpha)-C(beta) | 110.5 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org
The energy of the HOMO, the energy of the LUMO, and the difference between them (the HOMO-LUMO gap, ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, DFT calculations show that the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may be distributed across both the ring and the carboxylic acid group. mdpi.comresearchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 |
| Energy Gap | ΔE | 5.33 |
| Electronegativity | χ | 3.92 |
| Chemical Hardness | η | 2.67 |
| Electrophilicity Index | ω | 2.88 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunctions from quantum calculations into a more intuitive chemical language of lone pairs and bonds. This method is particularly useful for studying charge delocalization, hyperconjugative interactions, and the nature of intermolecular bonds. orientjchem.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) S1 | π(C2-C3) | 15.5 |
| π(C2-C3) | π(C4-C5) | 22.1 |
| LP(2) O(carboxyl) | σ(C-Calpha) | 5.8 |
| σ(Calpha-H) | σ(C(carboxyl)-O) | 2.5 |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational dynamics and interactions with the environment. mdpi.com
MD simulations are an excellent tool for exploring the conformational landscape of the flexible butanoic acid chain attached to the rigid thiophene ring. nih.gov Over the course of a simulation (typically nanoseconds to microseconds), the chain can rotate around its single bonds, sampling numerous conformations. beilstein-archives.org
The flexibility of different parts of the molecule can be quantified by calculating the Root-Mean-Square Fluctuation (RMSF) of each atom from its average position. mdpi.com Higher RMSF values indicate greater flexibility. For this compound, the terminal atoms of the butanoic acid chain are expected to have the highest RMSF values, while the atoms of the thiophene ring would show much lower fluctuations. Analysis of the dihedral angles along the butanoic acid chain over time can reveal the preferred torsion angles and the rates of transition between different conformational states.
The behavior of a molecule can be significantly influenced by its environment, particularly in a solvent like water. scispace.com MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions.
Hydration Shell Analysis: MD simulations allow for a detailed analysis of the "hydration shell," which consists of the water molecules in the immediate vicinity of the solute. mdpi.comnih.gov The structure of this shell can be characterized using the radial distribution function, g(r), which describes the probability of finding a water molecule at a certain distance from a solute atom. Distinct peaks in the g(r) plot for the oxygen and hydrogen atoms of the carboxylic acid group would indicate a well-defined first hydration shell, with water molecules forming strong hydrogen bonds. shaoxc.com The dynamics within this shell are often slower than in bulk water, and analyzing the residence time of water molecules can provide insights into the strength of these interactions. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design have become indispensable tools for identifying and optimizing lead compounds containing the thiophene scaffold. These computational techniques enable the rapid evaluation of large compound libraries to predict binding affinities and interaction modes with biological targets, thereby accelerating the drug discovery process. nih.gov
Fragment-Based Drug Design (FBDD) is a well-established strategy for discovering lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a target. drugdiscoverychemistry.com The thiophene ring is an important scaffold in this approach. Researchers have synthesized fluorinated, bicyclic, thiophene-based fragment libraries for screening via ligand-observed ¹⁹F NMR. rsc.org In one study, this method successfully identified fragments that bind to the HRAS mutant G12V, a challenging cancer target. rsc.org The initial weak-binding fragments serve as starting points for optimization into more potent, drug-like molecules through structure-guided design. drugdiscoverychemistry.com
Both ligand-based (LBVS) and structure-based (SBVS) virtual screening are extensively used to identify novel compounds featuring the thiophene core. nih.govmdpi.com
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking, a key SBVS technique, predicts the preferred orientation and binding affinity of a ligand within a target's active site. researchgate.net For instance, a library of thiophene derivatives was virtually screened against the Retinoic acid receptor-related orphan receptor (RORγt), a cancer target, to identify potential inhibitors. techscience.com Similarly, docking studies have been employed to evaluate thiophene-based compounds as potential dual inhibitors of VEGFR-2 and AKT, both crucial in cancer cell proliferation. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS approaches are employed. These methods use the structural information of known active ligands to identify new compounds with similar properties. mdpi.com Pharmacophore modeling is a common LBVS technique that defines the essential steric and electronic features required for biological activity. mdpi.comfiveable.me A pharmacophore model generated from known TRPV4 antagonists was used to screen a chemical database for new potential inhibitors. mdpi.com Often, a hybrid approach combining both SBVS and LBVS is utilized to enhance the accuracy of hit identification. mdpi.com
Structure-Activity Relationship (SAR) Elucidation
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For thiophene-based compounds, SAR studies explore how modifications to the chemical structure, such as the position and nature of substituents, affect their biological activity. nih.govtechscience.com The sulfur atom within the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring's planarity may contribute to effective binding. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of newly designed molecules.
Several QSAR studies have been conducted on thiophene derivatives. In one investigation of 43 thiophene analogs with anti-inflammatory properties, QSAR models revealed the dominant role of electronic properties in modulating activity. nih.govresearchgate.net Another 2D-QSAR study on substituted thiophene carboxamide derivatives identified key topological and electronic parameters that significantly influence anti-tubercular activity. jetir.org Similarly, a QSAR equation was developed for a series of 5-thiophen-2-yl pyrazole (B372694) derivatives to model their potency as cannabinoid-1 (CB1) receptor antagonists. rsc.org
| Thiophene Series | Biological Activity | Key Descriptors/Parameters | Reference |
|---|---|---|---|
| 2-anilino-5-substituted-4-methyl-thiophene-3-carboxylic acid methyl esters | Anti-inflammatory | Energy of the lowest unoccupied molecular orbital (ELUMO), Dipole moment | nih.govresearchgate.net |
| Substituted thiophene carboxamides | Anti-tubercular | Topological (SsNH2E-index, T_T_N_6) and Electronic (SdOE-index) parameters | jetir.org |
| 5-thiophen-2-yl pyrazole derivatives | CB1 Receptor Antagonism | Structural and physicochemical properties derived from DFT calculations | rsc.org |
Pharmacophore mapping identifies the 3D arrangement of molecular features essential for binding to a biological target and eliciting a response. fiveable.me This technique is instrumental in designing new molecules with improved affinity and selectivity.
For a series of thiazole (B1198619) and thiophene derivatives acting as Polo-like kinase 1 (Plk1) inhibitors, a ligand-based pharmacophore model (AADRR hypothesis) was developed. nih.gov This model identified two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) as crucial features. The analysis highlighted the importance of hydrophobic groups, electron-withdrawing groups, and hydrogen bond donors for potent Plk1 inhibition. nih.gov In another study, QSAR analysis of anti-inflammatory thiophene analogs led to the establishment of a three-point pharmacophore for designing novel molecules. nih.gov
| Target | Pharmacophore Hypothesis | Key Features Identified | Reference |
|---|---|---|---|
| Polo-like kinase 1 (Plk1) | AADRR | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Aromatic Rings; Importance of hydrophobic and electron-withdrawing groups | nih.gov |
| Inflammatory Targets | Three-point pharmacophore | Specific arrangement of features derived from active thiophene analogs | nih.gov |
| TRPV4 Channel | ARRD | 3 Aromatic Rings, 1 Hydrogen Bond Donor | mdpi.com |
The electronic and steric properties of substituents on the thiophene ring significantly influence ligand-target interactions.
Electronic Contributions: The electronic nature of substituents can dictate the binding affinity and activity of thiophene derivatives. SAR studies have shown that electron-withdrawing groups at specific positions on a phenyl group attached to the thiophene core are essential for anticancer activity. techscience.com QSAR models have quantitatively confirmed that electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a crucial role in the anti-inflammatory activity of thiophene compounds. nih.govresearchgate.net Computational methods like Density Functional Theory (DFT) are frequently used to calculate and analyze the electronic properties (e.g., HOMO-LUMO energy gaps) of these molecules to understand their reactivity and stability. nih.govmdpi.com
Steric Contributions: Steric factors, such as the size and shape of substituents, also impact biological activity. The introduction of bulky groups can cause steric hindrance, which may either prevent or enhance binding depending on the topology of the target's active site. rsc.org For instance, introducing a large substituent like a fluorine atom can disrupt the coplanarity of the molecule and increase its width, which in turn affects intermolecular packing and interactions. mdpi.com Studies comparing thiophene and benzene (B151609) derivatives have shown that steric strain among adjacent groups affects the two aromatic systems differently due to their distinct geometries, influencing their kinetic and thermodynamic properties. rsc.org
Applications in Advanced Materials and Catalysis Research
Role in Organic Semiconductor Development and Electronic Materials
While direct, extensive research on 2-(Thiophen-2-yl)butanoic acid as a primary component in organic semiconductors is not widely documented, the broader class of thiophene (B33073) derivatives is fundamental to the field of organic electronics. Thiophene-based molecules are well-regarded for their promising characteristics, such as high conductivity and photocatalytic activity, which can be retained when they are assembled into larger structures. mdpi.com The utility of thiophene derivatives in this area stems from the ability of the sulfur-containing aromatic ring to facilitate π-π stacking, which is crucial for charge transport in organic semiconductor devices.
Fused thiophenes, in particular, are known to exhibit excellent field-effect properties due to efficient intermolecular S⋯S interactions and π-π stacking. researchgate.net The carboxylic acid group in this compound could potentially serve as an anchoring group to bind the molecule to semiconductor or metal oxide surfaces, a strategy often employed in the design of interfacial layers in devices like perovskite solar cells and organic light-emitting diodes (OLEDs). researchgate.net For instance, other thiophene derivatives with anchoring groups are synthesized for the formation of self-assembled monolayers (SAMs) that act as selective contacts in solar cells. researchgate.net The butanoic acid chain provides solubility and influences the molecular packing in the solid state, which in turn affects the electronic properties of the material.
Applications in Polymer Chemistry for Thiophene-based Conducting Polymers
Thiophene-based polymers, especially polythiophene and its derivatives, are among the most extensively studied classes of π-conjugated polymers for electronic applications. researchgate.net These materials are synthesized for use in organic thin-film transistors, photovoltaics, and biosensors. researchgate.net The polymerization of thiophene monomers is a key process, and various synthetic strategies have been developed, ranging from oxidative polymerization to direct arylation polycondensation. researchgate.net
This compound can be considered a functionalized monomer for the synthesis of novel conducting polymers. The carboxylic acid group can be leveraged in several ways:
It can be modified to create a more reactive monomer suitable for specific polymerization techniques.
It can remain as a side chain on the final polymer, imparting properties such as solubility in polar solvents or the ability to coordinate with metal ions. This functionality is crucial for creating processable materials for device fabrication. helsinki.fi
The synthesis of polymers from functionalized thiophenes, such as 3-hexylthiophene, has been thoroughly investigated to improve the properties of the resulting polymer, poly(3-hexylthiophene) (P3HT). researchgate.net Similarly, the butanoic acid side chain of this compound could influence the polymer's morphology and electronic characteristics. The synthesis of thiophene-bearing poly(2-oxazoline)s and poly(2-oxazine)s has demonstrated that functionalized thiophene monomers can be polymerized to yield thermally stable precursor polymers. helsinki.fi
| Functional Group | Potential Effect on Polymer Properties | Example Application |
|---|---|---|
| Alkyl Chains (e.g., from 3-hexylthiophene) | Increases solubility in organic solvents, improves processability. | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs). |
| Carboxylic Acid (e.g., from this compound) | Enhances solubility in polar solvents, provides a site for post-polymerization modification, enables pH sensing. | Sensors, Bioelectronics, Interfacial Layers. |
| Ether or Glycol Chains | Improves ion conductivity, enhances biocompatibility. | Bio-sensors, Solid Polymer Electrolytes. |
Utilization as Ligands in Metal-Catalyzed Reactions
The thiophene ring and the carboxylic acid group in this compound both offer potential coordination sites for metal ions, making the compound a candidate for use as a ligand in catalysis. Thiophenes themselves are generally poor donors to most transition metals but can engage in various organometallic reactions. researchgate.net However, the carboxylate group is an excellent coordinating moiety.
Research on the closely related compound, thiophene-2-carboxylic acid, has shown that it can act as a monoanionic monodentate ligand, bonding to metal centers through its carboxylate oxygen. researchgate.net In mixed-ligand complexes with metals like manganese(II), cobalt(II), cadmium(II), and copper(II), the thiophene-2-carboxylate (B1233283) ligand helps to form stable coordination geometries, such as octahedral or square-planar structures. researchgate.net
Similarly, this compound could form complexes with transition metals, where the carboxylate group binds to the metal center. The thiophene ring could also play a role, either through weak coordination of the sulfur atom or through steric and electronic effects that influence the catalytic activity of the metal center. Such metal-ligand cooperation is a growing area of interest in catalysis for reactions like hydrogenation and dehydrogenation. nih.gov The flexibility of the butanoic acid chain could allow the ligand to adopt various conformations to stabilize different catalytic intermediates.
| Parameter | Mn(II) Complex | Co(II) Complex | Cu(II) Complex | Cd(II) Complex |
|---|---|---|---|---|
| Formula | C16H18MnN4O6S2 | C16H18CoN4O6S2 | C16H12CuN4O4S2 | C16H18CdN4O6S2 |
| Crystal System | Monoclinic | Monoclinic | Triclinic | Monoclinic |
| Space Group | P21/c | P21/c | P-1 | P21/c |
| a (Å) | 9.9090(2) | 9.9010(4) | 7.9600(1) | 9.0690(4) |
| b (Å) | 17.0600(4) | 16.8640(8) | 8.9640(2) | 17.0200(6) |
| c (Å) | 12.0666(4) | 12.0649(8) | 10.0620(2) | 12.0606(9) |
| Volume (ų) | 1990.24(9) | 1906.90(9) | 682.49(6) | 1810.07(0) |
Integration into Supramolecular Assemblies and Self-Assembled Structures
The self-assembly of π-conjugated molecules is a powerful strategy for creating well-ordered, functional materials. nih.gov Thiophene-based molecules are particularly adept at forming such structures due to favorable π-π interactions between the aromatic rings. frontiersin.org this compound possesses the key features required for directed self-assembly: a planar aromatic unit (thiophene) capable of π-stacking and a carboxylic acid group that can form strong, directional hydrogen bonds.
The carboxylic acid moiety can form dimeric structures through hydrogen bonding with another acid molecule or participate in more extended hydrogen-bonded networks with other functional groups. This interplay between π-stacking and hydrogen bonding can lead to the formation of various nanostructures, such as nanofibers, nanoparticles, or well-defined crystalline lattices. nih.gov The nature of the solvent and other environmental factors can be used to control the morphology of these self-assembled structures. nih.gov
For example, a synthesized thiophene-based α-cyanostyrene derivative was shown to self-assemble into nanoparticles in organic solvents, exhibiting strong fluorescence. nih.gov The morphology of these assemblies could be tuned by changing the solvent composition, leading to a shift from nanoparticles to nanofibers. nih.gov The combination of the rigid thiophene ring and the flexible butanoic acid chain in this compound makes it an "amphiphilic" molecule in terms of shape, which could lead to complex and potentially useful supramolecular architectures. mdpi.com
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity and mechanistic studies of the compound “this compound” corresponding to the detailed outline provided.
Research and studies detailing this compound's specific interactions with Carbonic Anhydrase isozymes, Glycosidases (like α-Glucosidase), or Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase) are not present in the accessible scientific domain. Consequently, molecular-level analyses, including active site mapping, hydrogen bonding networks, or π-stacking interactions for this particular compound, are also unavailable.
Furthermore, there is no published in vitro research on how this compound modulates cellular pathways, such as its effects on cell cycle progression in various cell lines.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content for this specific chemical compound.
Biological Activity and Mechanistic Studies Excluding Clinical Human Trials
Cellular Pathway Modulation in In Vitro Research Models
Induction of Apoptosis and Necrosis in Specific Cell Lines (e.g., HepG2 cells)
There is no specific data available in the reviewed literature detailing the induction of apoptosis or necrosis in any cell line, including the human hepatoma cell line HepG2, by 2-(Thiophen-2-yl)butanoic acid. While other thiophene-containing compounds have been shown to induce apoptosis in cancer cells, these findings are related to structurally distinct molecules. plos.orgnih.govnih.gov For example, studies on certain chalcone (B49325) derivatives of 2-acetyl thiophene (B33073) have demonstrated cytotoxic and apoptotic effects on human colon adenocarcinoma cells. nih.gov
Investigation of Cytotoxicity Mechanisms in Research Settings
Consistent with the lack of data on apoptosis and necrosis, there are no published investigations into the specific cytotoxicity mechanisms of this compound. Research into the cytotoxic effects of other thiophene derivatives often focuses on mechanisms like the induction of reactive oxygen species, mitochondrial depolarization, and inhibition of specific kinases, but these cannot be extrapolated to this compound without direct experimental evidence. nih.gov
Antimicrobial Research Investigations
While the thiophene scaffold is present in many compounds investigated for antimicrobial activity, specific studies on this compound are absent.
In Vitro Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Mycobacterium luteum)
No in vitro studies detailing the antibacterial activity of this compound against bacterial strains such as Staphylococcus aureus or Mycobacterium luteum were found in the public domain. The broader class of thiophene derivatives has shown promise, with some compounds exhibiting activity against drug-resistant Gram-negative bacteria, but these results are not specific to the compound . nih.gov
Antifungal Activity Assessments (e.g., Candida tenuis, Aspergillus niger)
Similarly, there is a lack of research assessing the antifungal activity of this compound against fungal species like Candida tenuis or Aspergillus niger. Other thiophene derivatives, such as N-(thiophen-2-yl) nicotinamides, have been synthesized and shown to possess fungicidal properties, but these are structurally different compounds. mdpi.com
DNA Interaction and Protection Studies
Binding Assays with DNA (e.g., Calf Thymus DNA)
No studies were identified that investigated the interaction or binding of this compound with DNA, including through assays with Calf Thymus DNA. Research on DNA binding is common for potential anticancer agents to elucidate their mechanism of action. Thiophene-based diamidines, for instance, have been studied for their ability to bind to the minor groove of DNA. nih.gov However, such data is not available for this compound.
Information regarding the prevention of oxidative damage to DNA in cell-free systems by this compound is not available in the reviewed scientific literature.
Extensive searches of scientific databases and scholarly articles did not yield any specific research focused on the biological activity of this compound in preventing oxidative damage to DNA in cell-free systems. While the antioxidant potential of various thiophene derivatives has been a subject of scientific inquiry, no studies were identified that specifically investigated this particular compound in the context of DNA protection from oxidative stress in a non-cellular environment.
Therefore, it is not possible to provide detailed research findings or data tables on this specific topic as per the request. The current body of scientific literature does not appear to contain the specific data required to elaborate on the mechanistic studies of this compound in the prevention of oxidative DNA damage in cell-free systems.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thiophene (B33073) derivatives is an area of continuous evolution, with a significant push towards efficiency and sustainability. Future research will likely focus on moving beyond traditional methods, such as Friedel-Crafts alkylation which often requires harsh Lewis acid catalysts like AlCl₃, towards more environmentally benign alternatives.
Key areas of development include:
Catalyst Innovation : The screening and implementation of alternative catalysts, such as iron(III) chloride (FeCl₃) or reusable ionic liquids, are anticipated to improve reaction yields and reduce hazardous waste.
Process Optimization : Significant improvements in reaction efficiency are being sought. For instance, methodologies that reduce reaction times from several days to a few hours without compromising the product's stereochemical integrity represent a major advancement. google.com This has been demonstrated in the synthesis of related chiral thiophene compounds where heating the reaction mixture to 41-45°C drastically shortened the process. google.com
Green Chemistry Approaches : The adoption of metal-free synthetic methodologies and the use of aqueous media are central to developing sustainable pathways. nih.govnih.gov Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are already employed for synthesizing thiophene-based compounds and can be further optimized for greener conditions. nih.govnih.gov
Multicomponent Reactions : Designing one-pot, multicomponent reactions offers a route to increase molecular complexity from simple precursors efficiently, reducing the number of synthetic and purification steps required. nih.gov
| Methodology | Typical Catalysts/Reagents | Key Advantages | Areas for Future Improvement |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | Well-established C-C bond formation | Use of harsh/stoichiometric catalysts, potential for side reactions. |
| Suzuki-Miyaura Cross-Coupling | Palladium catalysts, Arylboronic acids | High tolerance of functional groups, mild reaction conditions. nih.gov | Catalyst cost, removal of metal residues. |
| Metal-Free Synthesis | Potassium sulfide, elemental sulfur | Avoids metal toxicity, advances green chemistry principles. nih.gov | Often requires specific substrates and controlled conditions. |
| Nucleophilic Substitution (for related chiral compounds) | Base, aprotic solvents (DMF, THF) | Effective for creating specific stereoisomers. | Long reaction times under traditional conditions. |
Development of Advanced Computational Models for Predictive Design
Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For 2-(thiophen-2-yl)butanoic acid and its analogs, advanced computational models are set to accelerate the design-synthesis-testing cycle.
Future trends in this area involve:
Quantum Chemistry Methods : The application of methods like Density Functional Theory (DFT) will continue to provide deep insights into the structural and electronic properties of new derivatives. nih.govbiointerfaceresearch.com These calculations help predict molecular geometry, energy gaps between frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for understanding reactivity and intermolecular interactions. biointerfaceresearch.comresearchgate.net
Predictive Modeling : In silico tools are being refined to predict pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion) and toxicological profiles. researchgate.net By evaluating properties such as oral bioavailability based on Lipinski's Rule of Five and potential for degradation, researchers can prioritize the synthesis of the most promising candidates. researchgate.net
Virtual Screening and Docking : Molecular docking simulations are pivotal in identifying potential biological targets. By screening libraries of this compound derivatives against the active sites of proteins, researchers can identify lead compounds with high binding affinity. nih.govresearchgate.net This approach has been successfully used to identify inhibitors for targets like microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov Molecular dynamics simulations can further validate the stability of ligand-receptor complexes. researchgate.net
Expansion of Biological Target Identification and Mechanistic Elucidation in Pre-clinical Research
The thiophene-butanoic acid scaffold holds significant promise in medicinal chemistry due to its unique structural features that allow for diverse biological interactions. The electron-rich thiophene ring can participate in π-stacking and hydrophobic interactions, while the carboxylic acid group serves as a site for polar interactions like hydrogen bonding. smolecule.com
Future pre-clinical research will likely concentrate on:
Broadening Therapeutic Targets : While derivatives have already been investigated as potential α-glucosidase inhibitors for diabetes and as modulators of TRPV1, the scope of inquiry is expanding. The framework's utility in developing inhibitors for enzymes like mPGES-1 suggests applications in inflammation and cancer therapy. nih.gov
Mechanism of Action Studies : A deeper understanding of how these compounds exert their biological effects is crucial. This includes studying their interactions with specific enzymes and receptors at the molecular level. smolecule.com Furthermore, investigating the metabolic pathways of these compounds, particularly the role of CYP450-mediated oxidation of the thiophene ring, is essential for understanding their complete biological profile, including potential toxicity. nih.gov
Structure-Activity Relationship (SAR) Elucidation : Systematic modification of both the thiophene ring and the butanoic acid chain will allow for the fine-tuning of a molecule's properties. This rational drug design approach aims to enhance binding affinity and selectivity for specific biological targets, leading to more potent and safer therapeutic agents.
| Target Class | Specific Example | Therapeutic Area | Reference |
|---|---|---|---|
| Enzyme Inhibitors | α-Glucosidase | Diabetes | |
| Enzyme Inhibitors | mPGES-1 | Inflammation, Cancer | nih.gov |
| Enzyme Inhibitors | Carbonic Anhydrase | Glaucoma | |
| Ion Channel Modulators | TRPV1 Agonists | Pain Management |
Integration into Supramolecular Chemistry and Nanomaterials for Advanced Applications
The utility of this compound extends beyond biology into the realm of materials science. The specific optical and electronic properties conferred by the thiophene ring make it a valuable building block for advanced materials. cymitquimica.com
Emerging trends in this field include:
Organic Electronics : Thiophene-containing molecules are foundational to the development of organic semiconductors. smolecule.com Future work could explore the incorporation of this compound as a monomer or functional side chain in the synthesis of polythiophenes for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Nanomaterial Functionalization : The carboxylic acid group provides a convenient anchor point for grafting these molecules onto the surfaces of nanoparticles or other nanostructures. This could be used to modify the surface properties of materials, for example, to create corrosion inhibitors or to tune the electronic interface in hybrid nanomaterials. smolecule.com
Supramolecular Assemblies : The ability of the carboxylic acid to form hydrogen bonds and the thiophene ring to engage in π-π stacking makes this compound an interesting candidate for designing self-assembling supramolecular structures. These ordered assemblies could lead to new materials with unique chiroptical or conductive properties.
Methodological Advancements in Characterization and Analysis for Complex Systems
As this compound and its derivatives are integrated into increasingly complex systems, from biological matrices to advanced materials, the need for sophisticated analytical techniques becomes paramount.
Future research will require advancements in:
High-Resolution Spectroscopy and Spectrometry : While standard techniques like NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are routinely used for structural confirmation, their application will need to be adapted for more complex scenarios. mdpi.comnih.gov This includes in-situ monitoring of reactions or characterizing the structure of polymers and surface-functionalized materials.
Advanced Chromatographic Techniques : The separation and quantification of the parent compound, its metabolites, or degradation products in complex biological samples necessitate the use of highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com Developing robust and validated LC-MS/MS methods will be critical for pharmacokinetic and metabolism studies.
Integrated Analytical Frameworks : A key trend is the integration of multiple analytical techniques with computational modeling. For example, combining forced degradation studies with in silico modeling can help predict and identify potential degradation pathways (e.g., hydrolytic, oxidative) and their toxicological relevance, aligning with Quality-by-Design (QbD) principles. researchgate.net
Q & A
Q. What synthetic methodologies are reported for 2-(Thiophen-2-yl)butanoic acid, and how can reaction conditions be optimized?
A key synthesis route involves Friedel-Crafts alkylation of thiophene with α,β-unsaturated carbonyl intermediates, followed by reduction and oxidation steps. For example, anhydride derivatives of thiophene can be coupled with oxobutanoic acid precursors in the presence of Lewis acids like AlCl₃ under inert conditions . Optimization may include:
- Catalyst screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve yield and reduce side reactions.
- Temperature control : Maintaining sub-0°C conditions during electrophilic substitution to minimize polymerization.
- Purification : Using column chromatography with hexane/ethyl acetate gradients to isolate the product from unreacted thiophene derivatives.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- ¹H NMR : The thiophene protons (δ 6.8–7.2 ppm) and the α-proton of the butanoic acid (δ 2.3–2.6 ppm) are diagnostic. Coupling constants (J = 3–5 Hz) confirm the thiophene’s aromaticity.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acid).
- HRMS : Exact mass matching the molecular formula (C₈H₁₀O₂S, calculated [M+H]⁺ = 170.0402). Cross-validation with X-ray crystallography (e.g., SHELXL refinement ) is recommended for absolute configuration determination.
Advanced Research Questions
Q. How do density functional theory (DFT) calculations aid in predicting the electronic properties of this compound?
Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation ) can model:
- HOMO-LUMO gaps : Predict reactivity toward electrophiles/nucleophiles (e.g., HOMO localized on thiophene, LUMO on carboxylic acid).
- Charge distribution : Mulliken charges reveal polarization effects, explaining regioselectivity in derivatization reactions.
- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous vs. nonpolar environments. Validate with experimental UV-Vis spectra.
Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?
Discrepancies in antimicrobial or anticancer assays often arise from:
- Assay conditions : Varying pH (carboxylic acid protonation state) or solvent (DMSO vs. aqueous buffer).
- Structural analogs : Compare this compound with shorter-chain analogs (e.g., thiophene-acetic acid ) to isolate chain-length effects.
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-carboxylic acid) to track cellular uptake and metabolism .
Q. How can computational models predict environmental persistence or toxicity of this compound?
Apply OECD QSAR Toolbox or EPI Suite to estimate:
- Biodegradation : Use fragment-based methods to predict hydrolysis rates of the carboxylic acid group.
- Bioaccumulation : LogP values (experimental or calculated) indicate low bioaccumulation potential (LogP < 3 ).
- Ecotoxicity : Algae or Daphnia magna toxicity models based on structural alerts (e.g., thiophene’s potential for radical formation).
Methodological Guidance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particulate matter < 1 mg/m³ ).
- Containment : Sweep spills into chemically resistant containers; avoid water flushing to prevent environmental release .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (pH of 1% solution ~2.5 ).
Q. How can crystallographic data (e.g., from SHELX programs) resolve structural ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
